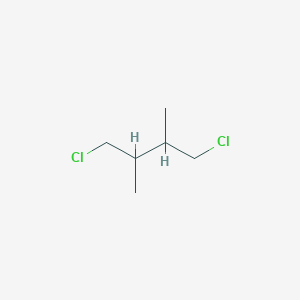
1,4-Dichloro-2,3-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its IUPAC name reflects its structure: two chlorine atoms at positions 1 and 4 of a butane chain, with two methyl groups at position 2. The SMILES string CC(C)(CCl)CCCl and InChIKey KMPYOUUNAVKBPY-UHFFFAOYSA-N confirm its branched configuration . This compound is structurally characterized by its central quaternary carbon (bonded to two methyl groups and two chlorinated ethyl chains), which influences its steric hindrance and reactivity.
This discrepancy suggests either a naming inconsistency or a gap in the available data. This article proceeds with the structurally validated 2,2-dimethyl variant.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
DL-1,4-Dichloro-2,3-butanediol
- CAS : 7268-35-1
- Formula : C₄H₈Cl₂O₂
- Functional Groups : Two hydroxyl (-OH) and two chlorine atoms.
- Structure : A vicinal diol with chlorines at positions 1 and 4 and hydroxyls at 2 and 3. The meso and rel-(2R,3S) stereoisomers are documented .
- Reactivity : The hydroxyl groups enable hydrogen bonding and participation in oxidation or esterification reactions, unlike the inert methyl groups in 1,4-dichloro-2,2-dimethylbutane.
- Applications : Used in synthetic chemistry, e.g., as a precursor to epoxides or glycols via oxidation .
1,4-Dichloro-2,3-butanediol
- CAS: Not explicitly listed (related to 7268-35-1 isomers).
- Synthesis : Produced via permanganate or peracetic acid oxidation of 1,4-dichloro-2-butene, yielding diols with distinct melting points (m.p. 62°C for dl-isomer vs. 127°C for meso-isomer) .
- Differentiation : The diol’s polarity and solubility contrast sharply with the hydrophobic 1,4-dichloro-2,2-dimethylbutane.
Chloroneb (1,4-Dichloro-2,5-dimethoxybenzene)
- CAS : 2675-77-6
- Formula : C₈H₈Cl₂O₂
- Structure : Aromatic benzene ring with chlorine and methoxy groups at positions 1,4 and 2,5, respectively.
- Applications : Fungicide targeting soil-borne pathogens .
- Key Difference : The aromatic backbone and methoxy groups confer planar geometry and bioactivity absent in aliphatic chloroalkanes.
Comparative Data Table
| Compound | CAS | Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|---|
| 1,4-Dichloro-2,2-dimethylbutane | N/A | C₆H₁₂Cl₂ | 155.065 | Chloro, methyl | Synthetic intermediate |
| DL-1,4-Dichloro-2,3-butanediol | 7268-35-1 | C₄H₈Cl₂O₂ | ~158.9 (calc.) | Chloro, hydroxyl | Epoxide/glycol synthesis |
| Chloroneb | 2675-77-6 | C₈H₈Cl₂O₂ | 207.06 | Chloro, methoxy, aromatic | Fungicide |
Key Research Findings
Steric Effects : The quaternary carbon in 1,4-dichloro-2,2-dimethylbutane reduces nucleophilic substitution reactivity compared to less hindered analogs .
Stereochemical Variants : Diastereomers of 1,4-dichloro-2,3-butanediol exhibit distinct physical properties (e.g., melting points) critical for purification .
Biological Activity : Chloroneb’s efficacy as a fungicide stems from its aromatic electrophilicity, a trait absent in aliphatic chloroalkanes .
Propiedades
Fórmula molecular |
C6H12Cl2 |
|---|---|
Peso molecular |
155.06 g/mol |
Nombre IUPAC |
1,4-dichloro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12Cl2/c1-5(3-7)6(2)4-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
GNMKHDROSCCKQP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















